molecular formula C19H32O B196341 Windaus Ketone CAS No. 55812-80-1

Windaus Ketone

Cat. No. B196341
CAS RN: 55812-80-1
M. Wt: 276.5 g/mol
InChI Key: VJIOBQLKFJUZJB-IBOOZMTFSA-N
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Description

Synthesis Analysis

The synthesis of Windaus Ketone has been described in several studies . Starting from 1β- [®-2- hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane (1), syntheses have been effected of two bicyclic compounds suitable as intermediates for conversion into vitamin D-active products . Another study describes an efficient synthesis of the 25-hydroxy Windaus Ketone from the Inhoen-Lythgoe diol .


Molecular Structure Analysis

Windaus Ketone contains a total of 53 bonds; 21 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The reactions of ketones have been extensively studied . Enantioselective reduction of the C=O double bond in organic synthesis has important applications in the synthesis of many natural products as well as pharmaceutical products .


Physical And Chemical Properties Analysis

Aldehydes and ketones are simple compounds which contain a carbonyl group - a carbon-oxygen double bond . The main difference between aldehydes and ketones is based on their ability to be oxidized .

Scientific Research Applications

Synthesis and Metabolic Studies

  • Total Synthesis : Nemoto et al. (1990) achieved a highly diastereoselective total synthesis of 25-hydroxy Windaus-Grundmann ketone through a novel regiocontrolled C−C bond formation, highlighting a significant advancement in synthetic chemistry (Nemoto, Ando, & Fukumoto, 1990).

  • Degradation Studies : Stewart et al. (1984) investigated the degradation of crystalline ergocalciferol, leading to the formation of Windaus ketone IIa, contributing to our understanding of the chemical breakdown processes of certain compounds (Stewart, Midland, & Byrn, 1984).

  • Efficient Synthesis : Fall et al. (2000) described a short and efficient synthesis of the 25-hydroxy Windaus–Grundmann ketone, showcasing the advancements in the methods of synthesizing complex molecules (Fall, Vitale, & Mouriño, 2000).

  • Direct Hydroxylation Studies : Bovicelli et al. (1992) achieved direct oxyfunctionalization of the side-chain C-25 of vitamin D3-derived Windaus-Grundmann ketone, demonstrating a novel approach in organic chemistry (Bovicelli, Lupattelli, Mincione, Prencipe, & Curci, 1992).

Biomedical Implications

  • Metabolic Rate Monitoring : Gouma et al. (2014) outlined the use of ketone bodies, like Windaus ketone, as biomarkers in metabolic rate monitoring, which can be significant in health and diet control (Gouma, Alkhader, & Stanaćević, 2014).

  • Brain Fuel Metabolism : Hawkins et al. (1971) studied ketone-body utilization in the brain, which is relevant for understanding the role of compounds like Windaus ketone in brain metabolism (Hawkins, Williamson, & Krebs, 1971).

Diverse Applications

  • Photopolymerizations : Dadashi-Silab et al. (2015) discussed the use of aromatic ketones, similar to Windaus ketone, in photopolymerizations, showing their utility in polymer research (Dadashi-Silab, Aydogan, & Yagcı, 2015).

  • Ketone Body Metabolism and Therapeutics : Puchalska and Crawford (2017) explored the role of ketone bodies, including Windaus ketone, in fuel metabolism and therapeutics, highlighting their significance in various diseases (Puchalska & Crawford, 2017).

  • Biomass Conversion : Pham et al. (2013) discussed ketonization of carboxylic acids in biomass conversion, which is relevant to understanding the industrial applications of ketones like Windaus ketone (Pham, Sooknoi, Crossley, & Resasco, 2013).

Safety And Hazards

The safety data sheet for Windaus Ketone should be referred to for detailed information on handling and potential hazards .

properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOBQLKFJUZJB-IBOOZMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453987
Record name Windaus Ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Windaus Ketone

CAS RN

55812-80-1
Record name Windaus Ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Mincione, P Bovicelli, ML Forcellese - Synthetic Communications, 1989 - Taylor & Francis
… IMPROVED CONVERSION OF VITAMIN D2 INTO THE WINDAUS KETONE AND ITS REGIOSELECTIVE HYDROXYLATION VIA ORGANOBORANES AT C26. … into the …
Number of citations: 7 www.tandfonline.com
BA Stewart, SL Midland, SR Byrn - Journal of pharmaceutical …, 1984 - Wiley Online Library
… as the Windaus ketone IIa, 2,3,3a.4,5,6,7,7ap-octahy- … matography, identification of a Windaus ketone 0 Liquid chromatography… , resulting in the identification of the Windaus ketone (IIa). …
Number of citations: 13 onlinelibrary.wiley.com
JW Hubbard, CJ Briggs, C Savage, D Smith - Journal of pharmaceutical …, 1984 - Elsevier
… as the Windaus ketone IIa, 2,3,3a.4,5,6,7,7ap-octahy- … matography, identification of a Windaus ketone 0 Liquid chromatography… , resulting in the identification of the Windaus ketone (IIa). …
Number of citations: 6 www.sciencedirect.com
AS Chapelon, C Ollivier, M Santelli - Tetrahedron letters, 2006 - Elsevier
… Steroidal trans-8-methyl-4-hydrindanones, such as the Grundman–Windaus ketone obtained from ozonolysis of vitamin D 3 , turned out to be less stable than the cis form by …
Number of citations: 10 www.sciencedirect.com
S Lange, M Keller, C Müller, S Oliaro-Bosso… - European Journal of …, 2013 - Elsevier
A series of aminopropylindenes, designed as mimics of a cationic high energy intermediate in the oxidosqualene cyclase 1 (OSC)-mediated cyclization of 2,3-oxidosqualen to lanosterol …
Number of citations: 17 www.sciencedirect.com
R Rodriguez, AS Chapelon, C Ollivier, M Santelli - Tetrahedron, 2009 - Elsevier
Two expedious and useful approaches to the construction of Vitamin D trans-hydrindane building blocks are proposed. These involve the desymmetrization of the anti meso-…
Number of citations: 25 www.sciencedirect.com
D Batty - 1992 - search.proquest.com
… The C/D ring fragment is readily available as either the Grundmann-Windaus ketone (3.3),3 or the Inhoffen diol (3 .Consequently, most reports in this field have been directed towards …
Number of citations: 3 search.proquest.com
MM Kabat, W Burger, S Guggino, B Hennessy… - Bioorganic & medicinal …, 1998 - Elsevier
… Recently, we described a convergent synthesis of 1 and 2 in which 25-hydroxy Grundmann–Windaus ketone was coupled with a cyclopropane–acetylenic precursor of the A ring …
Number of citations: 14 www.sciencedirect.com

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